molecular formula C22H20N4O2S B12197720 1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one

1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B12197720
M. Wt: 404.5 g/mol
InChI Key: XZRSZGAUQXZNBS-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a sulfanyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups, and finally the attachment of the sulfanyl group to the ethanone backbone. Common reagents and conditions include:

    Triazole formation: Using hydrazine derivatives and aldehydes or ketones.

    Aromatic substitutions: Utilizing halogenated precursors and nucleophilic aromatic substitution reactions.

    Sulfanyl group introduction: Employing thiols or disulfides under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ketone group may produce the corresponding alcohol.

Scientific Research Applications

1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone
  • 1-(2,4-dimethylphenyl)-2-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)ethanone
  • 1-(2,4-dimethylphenyl)-2-(4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-ylthio)ethanone

Uniqueness

The uniqueness of 1-(2,4-dimethylphenyl)-2-({4-[(furan-2-yl)methyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H20N4O2S/c1-15-7-8-19(16(2)11-15)20(27)14-29-22-25-24-21(17-5-3-9-23-12-17)26(22)13-18-6-4-10-28-18/h3-12H,13-14H2,1-2H3

InChI Key

XZRSZGAUQXZNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)C

Origin of Product

United States

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